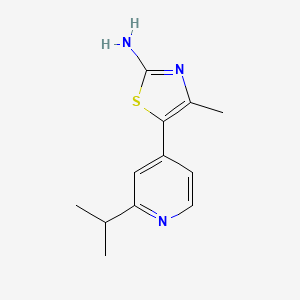

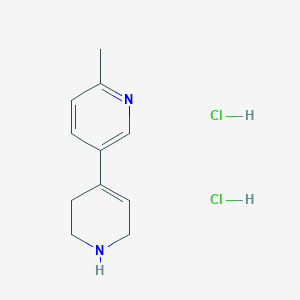

![molecular formula C12H13NOS B1448150 [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol CAS No. 886367-55-1](/img/structure/B1448150.png)

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Overview

Description

2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (EPT) is a synthetic organic compound that has been used in research for decades. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. EPT has been used in the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

Medical and Toxicological Research

Research on compounds similar to [2-(2-Ethyl-phenyl)-thiazol-4-yl]-methanol often focuses on their medical applications, particularly in treating poisonings and toxic exposures. For instance, fomepizole, an alcohol dehydrogenase inhibitor, is well-established for treating ethylene glycol and methanol poisonings in adults and has shown efficacy and tolerability in pediatric patients as well (J. Brent, 2010). Such studies highlight the potential of related compounds in medical treatments, particularly in toxicology.

Environmental Applications

Compounds with structures similar to this compound may also find applications in environmental protection, especially in the detoxification of hazardous substances. The review of ethanol and fomepizole use in toxic alcohol ingestions underscores the need for effective antidotes to mitigate the effects of toxic exposures, pointing to a broader application of similar compounds in environmental health (L. Beatty et al., 2013).

Chemical Synthesis and Industrial Applications

The versatility of thiazolyl compounds extends to chemical synthesis, where they may serve as intermediates or catalysts in the production of various chemicals. For instance, methanol, a compound related to the thiazolyl group, is a fundamental chemical in industries, with applications ranging from fuel production to the synthesis of other chemicals (A. Cybulski, 1994). Research on this compound could uncover similar industrial applications.

Mechanism of Action

Thiazoles

are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .

Target of Action

For example, some thiazoles act as inhibitors for certain kinases .

Mode of Action

The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .

Biochemical Pathways

Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .

Result of Action

The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .

Action Environment

The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .

Biochemical Analysis

Biochemical Properties

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including this compound, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound may accumulate in certain tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, influencing its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name |

[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTUVPMWGSQTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

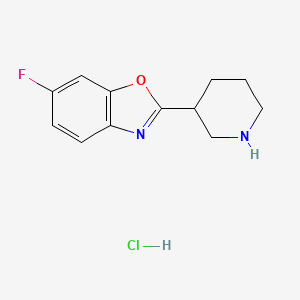

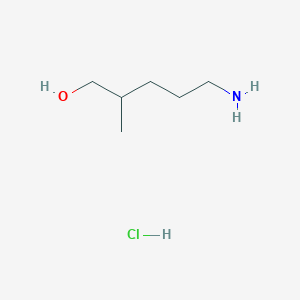

![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

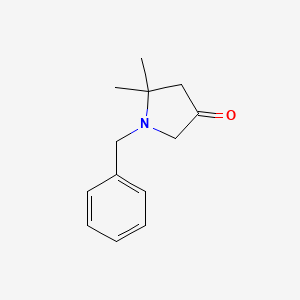

![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)

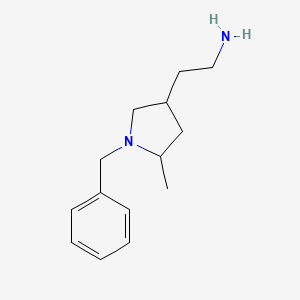

![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)

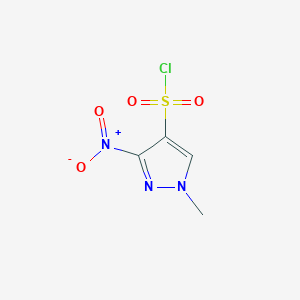

![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)

![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)

![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1448089.png)